2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Introduction of the ethanol moiety: The ethanol group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents used in these reactions include ethanol, glacial acetic acid, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the benzimidazole ring .
Scientific Research Applications
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The compound’s ability to form hydrogen bonds and interact with biological membranes also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-(5-chloro-1H-benzo[d]imidazol-2-yl)ethanol:
2-(1H-benzo[d]imidazol-2-yl)ethanamine: Has an amine group instead of an ethanol moiety, leading to different chemical and biological properties.
Uniqueness
The presence of the methoxy group in 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol enhances its solubility and ability to participate in hydrogen bonding, which can improve its interaction with biological targets and increase its efficacy in various applications.
Properties
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPLXRQZVWACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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